

Pemetrexed: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pemetrexed**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a potent, multi-targeted antifolate agent that has become a cornerstone in the treatment of specific malignancies, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).^{[1][2]} Marketed under the brand name Alimta®, its efficacy stems from its ability to disrupt folate-dependent metabolic processes essential for cell replication by inhibiting several key enzymes involved in nucleotide synthesis.^{[3][4]}

Structurally, **Pemetrexed** is a pyrrolopyrimidine-based antifolate, chemically similar to folic acid.^{[1][3]} This allows it to be actively transported into cancer cells where it undergoes metabolic activation.^{[5][6]} Inside the cell, it is converted to polyglutamate forms, which are retained for longer periods and exhibit increased potency against its target enzymes.^{[7][8]} This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to **Pemetrexed**, tailored for professionals in the field of drug development and oncology research.

Molecular Structure and Identification

Pemetrexed's chemical structure consists of a core pyrrolo[2,3-d]pyrimidine ring linked to a benzoyl group, which is in turn connected to an L-glutamic acid moiety.^{[3][9]} This unique

structure is fundamental to its mechanism of action as a folate analog.

Identifier	Value
IUPAC Name	(2S)-2-{{4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}amino}pentanedioic acid[1][9]
Synonyms	Alimta, LY231514, MTA (Multitargeted Antifolate), NSC-698037[2][9][10]
CAS Number	137281-23-3 (Free Acid)[3][10]
	150399-23-8 (Disodium Salt)[10][11]
	357166-29-1 (Disodium Salt Heptahydrate)[12][13]
Molecular Formula	C ₂₀ H ₂₁ N ₅ O ₆ (Free Acid)[3][10]
Molecular Weight	427.41 g/mol (Free Acid)[3][10]

The crystal structure of the commercially relevant **pemetrexed** disodium heptahydrate has been determined using synchrotron X-ray powder diffraction.[12][14] It crystallizes in the P21 space group with the following lattice parameters: $a = 11.732 \text{ \AA}$, $b = 5.244 \text{ \AA}$, $c = 21.689 \text{ \AA}$, and $\beta = 92.664^\circ$.[12][14]

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic profiles of **Pemetrexed** are crucial for its formulation, administration, and clinical efficacy. The free acid form is poorly soluble in water, necessitating its formulation as a disodium salt to improve solubility for intravenous administration.[15]

Physicochemical Data

Property	Value
Appearance	Off-white solid[3][16]
Solubility	Free Acid: Poorly water-soluble[15] Sodium Salt Hydrate: ~10 mg/mL in PBS (pH 7.2)[17] DMSO: Insoluble[18]
Stability	Free Acid: Sensitive to light, heat, and moisture[15] Infusion Solutions (0.9% NaCl, 5% Dextrose): Chemically stable for 2 days at 23°C and 31 days at 4°C.[19] However, microparticulate formation may occur during refrigerated storage beyond 24 hours.[15][19]

Pharmacokinetic Data

Pemetrexed is administered intravenously, exhibiting a predictable pharmacokinetic profile characterized by limited metabolism and rapid renal clearance.[20][21]

Parameter	Value
Administration	Intravenous Infusion[21]
Volume of Distribution (Vd)	~16.1 L[21]
Plasma Protein Binding	~81%[20][22]
Metabolism	Not significantly metabolized[21]
Elimination Half-Life (t _{1/2})	~3.5 hours[22]
Primary Route of Elimination	Renal excretion, with ~90% of the dose recovered unchanged in urine within 24 hours[20][22]

Pharmacology and Mechanism of Action

Pemetrexed functions as a multi-targeted antimetabolite, disrupting the synthesis of nucleic acid precursors required for the growth and survival of cancer cells.[1][23]

Cellular Uptake and Activation

Pemetrexed enters the cell via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).^{[5][22]} Once inside, it acts as a prodrug and is rapidly converted by the enzyme folylpolyglutamate synthetase (FPGS) into more active polyglutamate forms.^{[5][6]} These polyglutamated derivatives are retained within the cell for extended periods and are more potent inhibitors of its target enzymes compared to the monoglutamate form.^[7]

Enzyme Inhibition

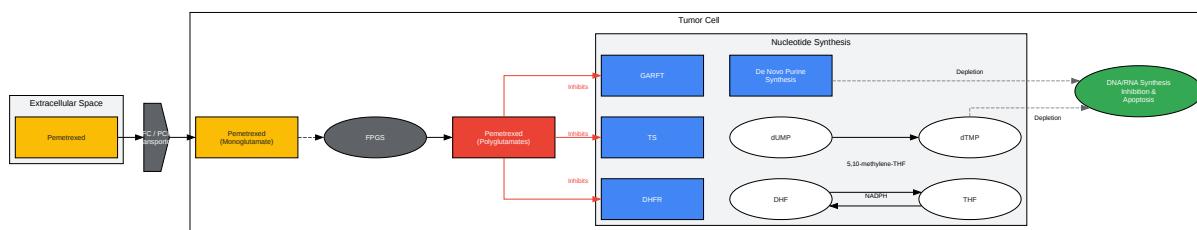
The polyglutamated forms of **Pemetrexed** inhibit at least three key enzymes in the folate metabolic pathway:

- Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA.^{[1][3]}
- Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate, an essential cofactor for both purine and pyrimidine synthesis.^{[1][3]}
- Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine biosynthesis pathway.^{[1][3]}

By simultaneously inhibiting these targets, **Pemetrexed** effectively blocks the production of both purine and pyrimidine nucleotides, leading to the cessation of DNA and RNA synthesis and subsequent apoptotic cell death.^{[1][24]}

Enzyme Target	Pemetrexed Form	Potency Note
Thymidylate Synthase (TS)	Pentaglutamate	100 times more potent than the monoglutamate form ^[7]
Glycinamide Ribonucleotide Formyltransferase (GARFT)	Pentaglutamate	Potency is markedly increased compared to the monoglutamate form ^[7]
Dihydrofolate Reductase (DHFR)	Monoglutamate & Polyglutamates	Inhibited by Pemetrexed ^[25] ^[26]

Note: Specific K_i values are dependent on the experimental conditions and the number of glutamate residues.



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Pemetrexed's mechanism of action targeting key folate pathway enzymes.

Synthesis and Characterization

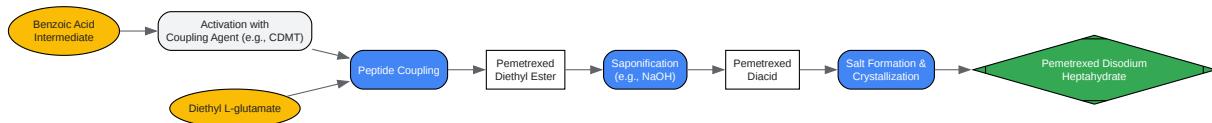
The synthesis of **Pemetrexed** is a multi-step process that has been well-documented, typically employing a convergent strategy.[4][24]

General Synthetic Route

A common synthetic pathway involves the following key stages:

- **Intermediate Preparation:** The process begins with the preparation of two key intermediates: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate.[4][24]

- Peptide Coupling: The benzoic acid intermediate is activated, often using a coupling agent like 2-chloro-4,6-dimethoxytriazine (CDMT), and then reacted with diethyl L-glutamate to form the **pemetrexed** diethyl ester.[4]
- Saponification: The resulting diethyl ester undergoes saponification (hydrolysis of the esters), typically using a base such as sodium hydroxide, to yield the **pemetrexed** diacid.[27][28]
- Salt Formation and Crystallization: The diacid is then converted to the disodium salt and crystallized, often from a water/acetone mixture, to yield the stable heptahydrate form.[24]



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High-level synthetic workflow for **Pemetrexed**.

Key Experimental Protocols

Standardized *in vitro* assays are essential for evaluating the biological activity of **Pemetrexed** and understanding its cellular effects.

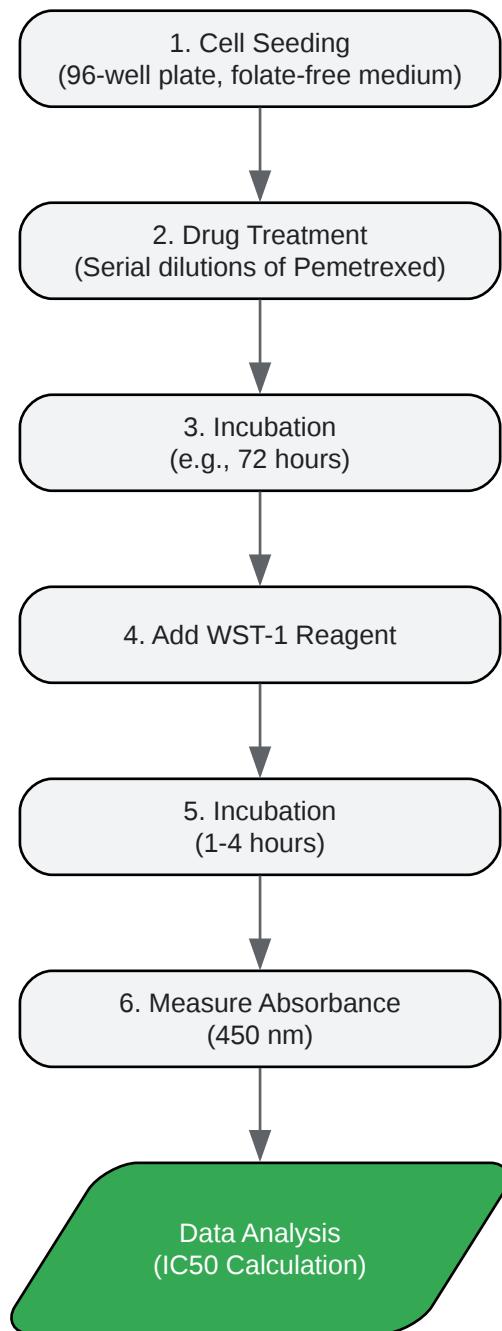
Cell Viability Assay (WST-1 Method)

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[29]

Protocol:

- Cell Seeding: Seed cells in a 96-well microtiter plate at a density of approximately 4,000 cells/well in 100 μ L of culture medium.[29] It is critical to use folate-depleted medium, as folate can interfere with **Pemetrexed**'s activity.[30]

- Drug Treatment: After allowing cells to adhere (typically overnight), treat them with serial dilutions of **Pemetrexed** for the desired duration (e.g., 72 hours).[31]
- WST-1 Addition: Add 10 μ L of WST-1 reagent to each well.[29]
- Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will convert WST-1 into a soluble formazan dye.[29]
- Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[29]



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Experimental workflow for a WST-1 cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

- Cell Treatment: Treat cells with the desired concentrations of **Pemetrexed** for the intended duration.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]
- Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with compromised membranes).[29]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).[29]

Characterization by X-ray Powder Diffraction (XRPD)

XRPD is used to confirm the solid-state form and crystallinity of the final drug product.

Protocol:

- Sample Preparation: Gently grind a small amount of the **Pemetrexed** sample to ensure homogeneity.[24]
- Instrument Setup: Use a diffractometer with a Cu K α radiation source.[24]
- Data Collection: Scan the sample over a defined 2 θ range (e.g., 2° to 40°) with a specific step size and dwell time.[24]
- Data Analysis: Compare the resulting diffractogram of characteristic peaks with a known reference standard to confirm the crystalline form.[24]

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- To cite this document: BenchChem. [Pemetrexed: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662193#molecular-structure-and-chemical-properties-of-pemetrexed]

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